4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride
Overview
Description
N-ethyl 2C-B (hydrochloride) is an analytical reference standard categorized as a phenethylamine. N-ethyl 2C-B has hallucinogenic properties. This product is intended for research and forensic applications.
Biochemical Analysis
Biochemical Properties
N-Ethyl 2c-b hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a partial agonist of serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . These interactions are crucial as they influence the compound’s hallucinogenic effects. The binding of N-Ethyl 2c-b hydrochloride to these receptors alters the normal signaling pathways, leading to changes in perception and cognition.
Cellular Effects
N-Ethyl 2c-b hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors can lead to altered neurotransmitter release, impacting mood, perception, and behavior . Additionally, it may affect other cellular processes such as calcium signaling and cyclic AMP production, further influencing cellular responses.
Molecular Mechanism
The molecular mechanism of N-Ethyl 2c-b hydrochloride involves its binding to serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular function. The compound’s hallucinogenic effects are primarily mediated through its action on these receptors, which are known to play a role in mood regulation and perception.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethyl 2c-b hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Ethyl 2c-b hydrochloride is relatively stable under standard laboratory conditions, with a shelf life of up to five years . Long-term exposure to the compound can lead to changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels.
Dosage Effects in Animal Models
The effects of N-Ethyl 2c-b hydrochloride vary with different dosages in animal models. At low doses, the compound may produce mild hallucinogenic effects, while higher doses can lead to more pronounced changes in perception and behavior . Toxic or adverse effects, such as agitation, confusion, and cardiovascular changes, have been observed at high doses . These findings highlight the importance of careful dosage control in research settings.
Metabolic Pathways
N-Ethyl 2c-b hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes processes such as hydroxylation and demethylation . The resulting metabolites can be further conjugated and excreted in the urine. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, N-Ethyl 2c-b hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound may also interact with transporters and binding proteins that facilitate its movement within cells. Its distribution is influenced by factors such as lipid solubility and protein binding.
Subcellular Localization
N-Ethyl 2c-b hydrochloride’s subcellular localization is an important aspect of its activity and function. The compound can localize to specific compartments or organelles within cells, where it may exert its effects. Targeting signals and post-translational modifications can direct the compound to particular subcellular locations, influencing its interaction with cellular components and its overall activity .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2;/h7-8,14H,4-6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSYJDZMFFQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=C(C=C1OC)Br)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155638-84-9 | |
Record name | N-Ethyl 2c-b hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL 2C-B HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGM7N2NY25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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